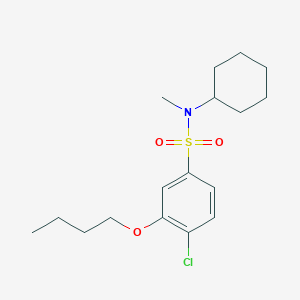

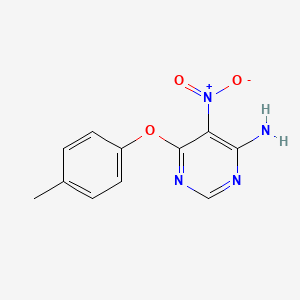

![molecular formula C26H24N2O2 B2373323 N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 851407-01-7](/img/structure/B2373323.png)

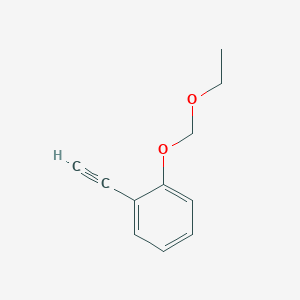

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide” is a chemical compound with a unique structure . It has diverse applications in scientific research and can be a valuable tool for studying various biological processes and developing innovative solutions in medicine and chemistry.

科学的研究の応用

Antitumor Activity

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide derivatives have been investigated for their antitumor properties. These compounds are part of a broader class of phenyl-substituted derivatives identified for their potential to intercalate DNA, a mechanism often leveraged in cancer treatment due to its ability to disrupt the replication of cancer cells. For instance, a study by Atwell, Baguley, and Denny (1989) found that specific derivatives in this class could effect significant tumor regression in both leukemia and solid tumor models, with the 4'-aza derivative showing superior efficacy (Atwell, Baguley, & Denny, 1989).

Antimicrobial Activity

Research has also extended into the antimicrobial potential of these compounds. For example, Marvadi et al. (2020) synthesized a series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides that showed promising activity against Mycobacterium tuberculosis, indicating a potential use in tackling tuberculosis (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).

Drug-DNA Interaction Studies

These compounds are also useful for studying drug-DNA interactions. A molecular modelling study by McKenna et al. (1989) used the crystal structure of a related antitumor compound to explore the intercalative interactions with DNA. This research helps in understanding the structural and energetic features that correlate with the biological properties of phenylquinoline-8-carboxamide compounds, providing insights into their mechanism of action as antitumor agents (McKenna, Beveridge, Jenkins, Neidle, & Denny, 1989).

作用機序

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the quinoline nucleus in the given compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives inhibit the activity of certain enzymes, while others may bind to specific receptors, altering their function .

Biochemical Pathways

These pathways often involve the targets mentioned earlier and can lead to a wide range of downstream effects .

Result of Action

Based on the known activities of similar compounds, it can be inferred that this compound may have a broad range of biological activities .

特性

IUPAC Name |

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O2/c1-17-8-9-18(2)24-23(17)16-22(26(30)28-24)14-15-27-25(29)21-12-10-20(11-13-21)19-6-4-3-5-7-19/h3-13,16H,14-15H2,1-2H3,(H,27,29)(H,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVLAJDUISLMYIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

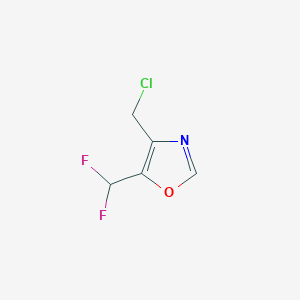

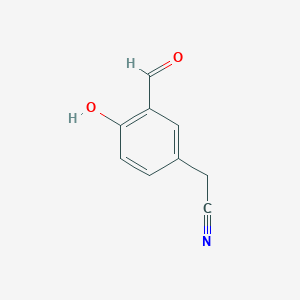

![2,4-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B2373241.png)

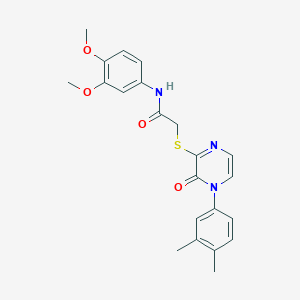

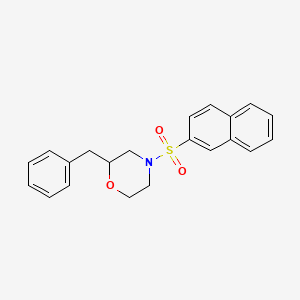

![N-(4-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2373244.png)

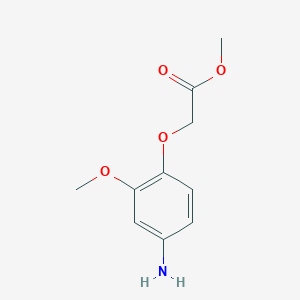

![2,5-Dimethyl-2H-[1,2,4]triazole-3-carbaldehyde](/img/structure/B2373255.png)

![[1-(Methylamino)cyclooctyl]methanol](/img/structure/B2373261.png)

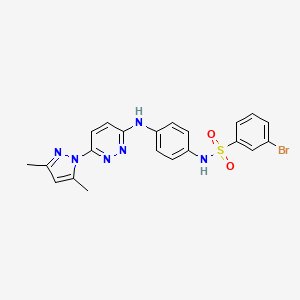

![2-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzenesulfonamide](/img/structure/B2373262.png)